molecular formula C10H14N2O4S B13087230 (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid CAS No. 1019115-35-5

(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid

Cat. No.: B13087230
CAS No.: 1019115-35-5
M. Wt: 258.30 g/mol
InChI Key: GLKJXYIOPFZUMH-UHFFFAOYSA-N
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Description

(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C10H14N2O4S, and it has a molecular weight of 258.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID typically involves the reaction of isobutyl chloroformate with 2-aminothiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include maintaining a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazole derivatives with reduced functional groups .

Scientific Research Applications

(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isobutoxycarbonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1019115-35-5

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[2-(2-methylpropoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C10H14N2O4S/c1-6(2)4-16-10(15)12-9-11-7(5-17-9)3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,11,12,15)

InChI Key

GLKJXYIOPFZUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)O

Origin of Product

United States

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